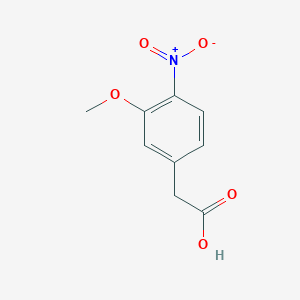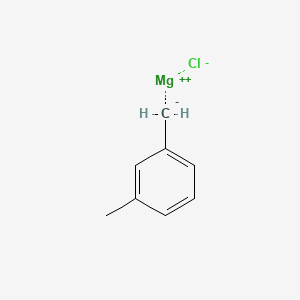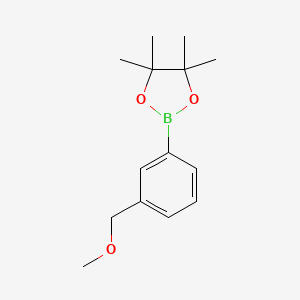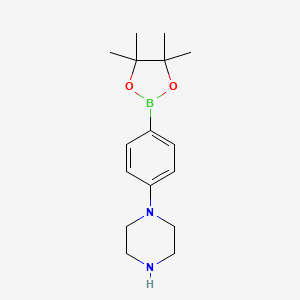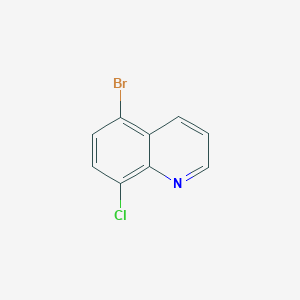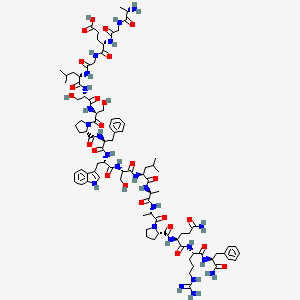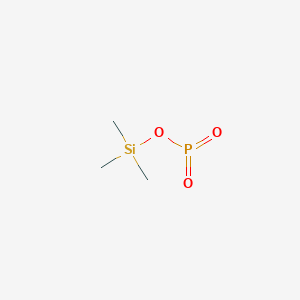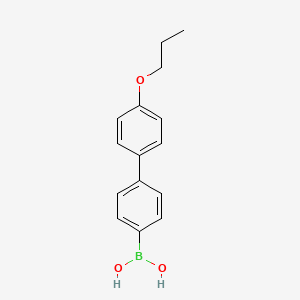
4-(4'-Propoxyphenyl)phenylboronsäure
Übersicht
Beschreibung
(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid is a useful research compound. Its molecular formula is C15H17BO3 and its molecular weight is 256.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Diagnostische und Therapeutische Anwendungen
4-(4'-Propoxyphenyl)phenylboronsäure: wurde auf sein Potenzial zur Entwicklung neuer diagnostischer Werkzeuge und Therapeutika untersucht. Seine Fähigkeit, reversible Komplexe mit Polyolen, einschließlich Zuckern, zu bilden, ermöglicht seinen Einsatz bei der Entwicklung von Glucosesensoren, die für das Diabetesmanagement unerlässlich sind . Darüber hinaus bietet seine Wechselwirkung mit Sialinsäure Möglichkeiten für gezielte Medikamentenabgabesysteme .
Materialwissenschaften: Polymer- und Nanomaterialsynthese
In den Materialwissenschaften wird diese Verbindung als Baustein für die Herstellung fortschrittlicher Polymere und Nanomaterialien verwendet. Seine Boronsäuregruppe kann an kovalenten Bindungen mit anderen organischen Molekülen teilnehmen, was zur Bildung komplexer Strukturen mit einzigartigen Eigenschaften führt, die für Hochleistungsmaterialien geeignet sind .
Umweltwissenschaften: Wasseraufbereitung und -sensorik
Die Eigenschaften der Verbindung werden für Umweltanwendungen, insbesondere in Wasseraufbereitungsprozessen, untersucht. Seine Löslichkeit und Reaktivität mit verschiedenen organischen Verbindungen machen sie zu einem Kandidaten für die Entwicklung neuer Filter- oder Sensortypen, die Verunreinigungen aus Wasserquellen erkennen und entfernen können .
Analytische Chemie: Sensortechnologien
This compound: ist in der analytischen Chemie von Bedeutung für ihren Einsatz in Sensortechnologien. Boronsäuren sind bekannt für ihre Fähigkeit, an Diole und Lewis-Basen zu binden, wodurch sie sich zum Nachweis verschiedener Analyten eignen, darunter Fluorid- und Cyanidionen, die sowohl für die Umweltüberwachung als auch für die medizinische Diagnostik von Bedeutung sind .
Landwirtschaft: Pflanzenschutz und Wachstumsregulation
Obwohl direkte Anwendungen in der Landwirtschaft weniger dokumentiert sind, deuten die chemischen Eigenschaften von Boronsäuren auf potenzielle Anwendungen im Pflanzenschutz und in der Wachstumsregulation hin. Ihre Fähigkeit, mit natürlichen organischen Verbindungen zu interagieren, könnte zur Entwicklung neuer Pestizide oder Düngemittel führen, die umweltfreundlicher und gezielter sind .
Biotechnologie: Proteinmanipulation und Zellmarkierung
In der Biotechnologie kann This compound aufgrund ihrer Affinität zu Diolen, die in vielen biologischen Molekülen vorhanden sind, zur Proteinmanipulation und Zellmarkierung verwendet werden. Diese Eigenschaft ist wertvoll für die Forschung in der Proteintechnik und Zellbiologie, wo präzise Modifikationen und Verfolgungen erforderlich sind .
Eigenschaften
IUPAC Name |
[4-(4-propoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-11-19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-10,17-18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHLFOLMBDUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584413 | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-20-0 | |
| Record name | B-(4′-Propoxy[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



